molecular formula C4H9NO3 B555399 (3R)-3-amino-4-hydroxybutanoic acid CAS No. 16504-56-6

(3R)-3-amino-4-hydroxybutanoic acid

Cat. No. B555399
CAS RN: 16504-56-6
M. Wt: 119,12 g/mole
InChI Key: BUZICZZQJDLXJN-GSVOUGTGSA-N
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Description

“(3R)-3-amino-4-hydroxybutanoic acid” is a β-amino acid that is butanoic acid substituted by an amino group at position 3 and a hydroxy group at position 4 . It has a molecular formula of C4H9NO3 .


Molecular Structure Analysis

The molecular structure of “(3R)-3-amino-4-hydroxybutanoic acid” consists of a four-carbon chain (butanoic acid) with an amino group (-NH2) at the third carbon (3R) and a hydroxy group (-OH) at the fourth carbon . The InChI string is InChI=1S/C4H9NO3/c5-3(2-6)1-4(7)8/h3,6H,1-2,5H2,(H,7,8)/t3-/m1/s1 .


Physical And Chemical Properties Analysis

“(3R)-3-amino-4-hydroxybutanoic acid” has a net charge of 0, an average mass of 119.11920, and a mono-isotopic mass of 119.05824 .

Scientific Research Applications

Enzymatic Synthesis

(3R)-3-amino-4-hydroxybutanoic acid (GABOB) can be synthesized using lipase-catalyzed enantiomer separation of 3-hydroxy-4-(tosyloxy)butanenitrile. This process, studied by Kamal, Khanna, and Krishnaji (2007), involves the treatment of the optically pure compound with aqueous ammonia and hydrochloric acid solution, providing an efficient pathway for producing (R)-GABOB (Kamal, Khanna, & Krishnaji, 2007).

Systems Biocatalysis

Hernández et al. (2017) explored the stereoselective synthesis of (3R)-3-amino-4-hydroxybutanoic acid using systems biocatalysis. This approach includes a biocatalytic one-pot cyclic cascade by coupling an aldol reaction with a stereoselective transamination, providing a novel method for producing this compound (Hernández et al., 2017).

Supramolecular Chemistry

The work of Sun et al. (2011) demonstrates the capture and activation of aerial CO2 by carbamoylation of L-threonine in a Ag(I) supramolecular framework. This process involves the transformation of the amino group of L-threonine into a carbamate by means of CO2 uptake, indicating a potential application of (3R)-3-amino-4-hydroxybutanoic acid in environmental chemistry (Sun et al., 2011).

Chemical Biology and Peptide Mimics

Seebach et al. (2001) provided an overview of activities in the field of chemical biology, highlighting the role of 3-hydroxybutanoic acid in the synthesis of oligomers and its replacement in peptides. This research suggests potential applications of (3R)-3-amino-4-hydroxybutanoic acid in the creation of peptide mimics and in understanding the properties and activities of these compounds (Seebach et al., 2001).

Biomedical Research

Yibo (2013) reviewed different synthetic routes for (2S,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid, a key intermediate in the preparation of aminopeptidase N inhibitors. This highlights the biomedical importance of (3R)-3-amino-4-hydroxybutanoic acid derivatives in drug development (Yibo, 2013).

properties

IUPAC Name

(3R)-3-amino-4-hydroxybutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO3/c5-3(2-6)1-4(7)8/h3,6H,1-2,5H2,(H,7,8)/t3-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUZICZZQJDLXJN-GSVOUGTGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(CO)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H](CO)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60363603
Record name (3R)-3-Amino-4-hydroxybutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60363603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

119.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3R)-3-amino-4-hydroxybutanoic acid

CAS RN

16504-56-6
Record name 3-Amino-4-hydroxybutyric acid, (+)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016504566
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (3R)-3-Amino-4-hydroxybutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60363603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-AMINO-4-HYDROXYBUTYRIC ACID, (+)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1LQR9P3VGF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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